molecular formula C15H15FN2O B8310304 N-Benzyl-2-(4-fluoro-phenylamino)-acetamide

N-Benzyl-2-(4-fluoro-phenylamino)-acetamide

Cat. No. B8310304
M. Wt: 258.29 g/mol
InChI Key: MHMZQRAJSUHQQA-UHFFFAOYSA-N
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Patent
US07214680B2

Procedure details

A mixture of N-benzyl-2-chloroacetamide (8.3 g—obtained as described for intermediate 1), DIPEA (9.31 mL) and 4-fluoro-aniline (4.28 mL) in anhydrous DMF (60 mL) was stirred at 100° C. for 24 hours under a Nitrogen atmosphere and then left at r.t. for two days. The solution was poured into water (100 mL) and extracted with AcOEt (2×200 mL). The combined organic extracts were washed with brine (100 mL), dried and concentrated in vacuo. The residue was purified by flash chromatography (CH/AcOEt 7:3) to give the title compound (7.73 g) as a beige solid.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.31 mL
Type
reactant
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:12])[CH2:10]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCN(C(C)C)C(C)C.[F:22][C:23]1[CH:29]=[CH:28][C:26]([NH2:27])=[CH:25][CH:24]=1.O>CN(C=O)C>[CH2:1]([NH:8][C:9](=[O:12])[CH2:10][NH:27][C:26]1[CH:28]=[CH:29][C:23]([F:22])=[CH:24][CH:25]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(CCl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(CCl)=O
Name
Quantity
9.31 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
4.28 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 24 hours under a Nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left at r.t. for two days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (2×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (CH/AcOEt 7:3)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CNC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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